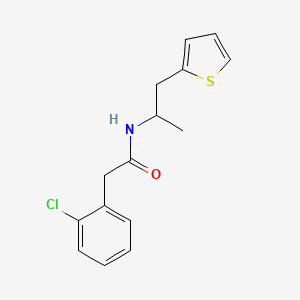

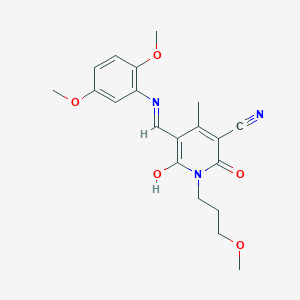

![molecular formula C22H19ClFN5O3 B2603051 8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione CAS No. 1021124-03-7](/img/structure/B2603051.png)

8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione” is a complex organic molecule. It has potential anti-tumor activity and potential antibacterial activity . It is often used as a reagent in pharmaceutical research and has potential for use in tumor treatment .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, where chemical reactions and structural modifications are the main steps . For example, the synthesis of related compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Scientific Research Applications

Analgesic and Anti-inflammatory Potential

A group of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic activity in vivo, indicating the compound's potential as a new class of analgesic and anti-inflammatory agents. Benzylamide and 4-phenylpiperazinamide derivatives showed particularly strong effects, outperforming acetylic acid in tests and exhibiting phosphodiesterase (PDE) inhibitory activity stronger than theophylline (Zygmunt et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were synthesized and evaluated for their selective inhibition of human heart chymase, an enzyme linked to cardiovascular diseases. Structural modifications led to compounds with optimal size for inhibiting chymase, demonstrating high selectivity and potential for therapeutic use (Niwata et al., 1997).

Structural and Stability Insights for Chemical Synthesis

Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents explored the synthesis and reactivity of 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones, revealing insights into their stability and structural properties. These findings are crucial for developing novel compounds with potential applications in various chemical synthesis and pharmaceutical research areas (Hobbs et al., 2010).

Antiviral Activity Exploration

The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, including their antiviral activity against herpes and rhinovirus, highlight the compound's potential for developing new antiviral therapies. These findings contribute to understanding the antiviral mechanisms and designing more effective treatments (Kim et al., 1978).

Potential for Psychiatric Disorder Treatments

Arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment were synthesized and evaluated, showing high affinity and selectivity for the 5-HT(1A) receptor. Compounds demonstrated significant anxiolytic-like and antidepressant-like activities, suggesting their potential for treating psychiatric disorders (Jurczyk et al., 2004).

Safety and Hazards

This compound is an organic compound and may have some toxicity . During handling and use, strict personal protective measures should be adhered to, including wearing protective glasses and gloves . It should be stored in a light-avoiding, dry, well-ventilated place, away from flammable materials and oxidizers .

properties

IUPAC Name |

6-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN5O3/c1-26-19-18(20(30)27(2)22(26)31)29-10-9-28(21(29)25-19)13-5-3-6-14(11-13)32-12-15-16(23)7-4-8-17(15)24/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKXKCXDNJBKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

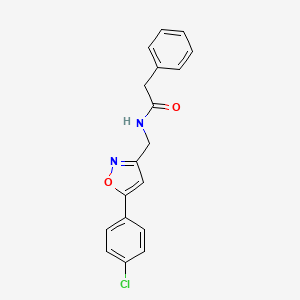

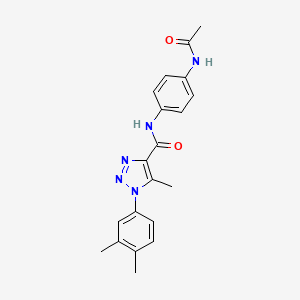

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

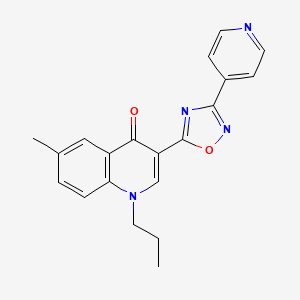

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

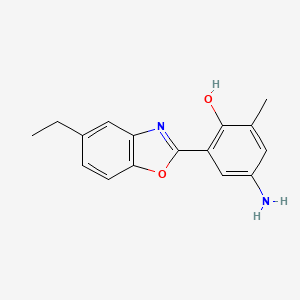

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)

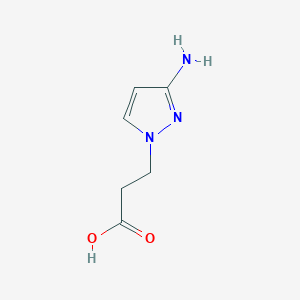

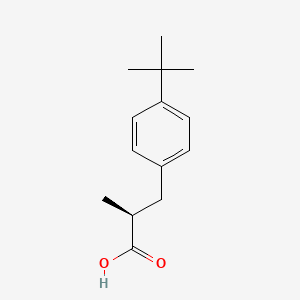

![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)

![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)